molecular formula C82H115N23O27S3 B589460 (1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid CAS No. 132268-38-3

(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid

Cat. No.: B589460
CAS No.: 132268-38-3
M. Wt: 1951.136
InChI Key: KRKLISUEFJLJGP-RSISPAPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides. It is produced by certain strains of Streptomyces bacteria and is known for its antimicrobial properties. This compound contains 19 amino acids, including unique modifications such as lanthionine and methyllanthionine bridges, which contribute to its stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid is synthesized through a series of enzymatic reactions that involve the dehydration of serine and threonine residues, followed by the formation of thioether cross-links. The precursor peptide undergoes post-translational modifications to form the mature lantibiotic . The biosynthetic gene cluster responsible for these modifications has been identified and can be expressed in heterologous hosts like Escherichia coli to produce duramycin C .

Industrial Production Methods

Industrial production of duramycin C involves the fermentation of Streptomyces strains under controlled conditions. The fermentation broth is then subjected to purification processes, including chromatography, to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of duramycin C include:

    α-Ketoglutarate: Used in the hydroxylation of aspartate residues.

    Iron(II) ions: Act as cofactors in enzymatic reactions.

    Ammonium formate: Used in separation processes

Major Products Formed

The major products formed from these reactions include the mature duramycin C molecule with its characteristic thioether cross-links and hydroxylated aspartate residues .

Scientific Research Applications

(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid exerts its effects by binding specifically to phosphatidylethanolamine (PE) in cell membranes. This binding alters the biophysical properties of the membrane, leading to changes in ion channel function and membrane permeability . The molecular targets of duramycin C include PE and associated membrane proteins, which are involved in various cellular processes .

Comparison with Similar Compounds

(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37,50-bis(2-hydroxy-2-iminoethyl)-25-(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-41,47,70-trimethyl-16-(2-methylpropyl)-8-oxo-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid is structurally and functionally similar to other lantibiotics such as:

This compound is unique due to its specific amino acid modifications and its high affinity for PE, making it a valuable tool in both research and therapeutic applications .

Properties

CAS No.

132268-38-3

Molecular Formula

C82H115N23O27S3

Molecular Weight

1951.136

InChI

InChI=1S/C82H115N23O27S3/c1-35(2)21-46-70(118)102-62-38(5)135-34-55-75(123)97-51(72(120)94-47(22-39-15-17-41(107)18-16-39)67(115)89-29-60(111)105-20-10-14-56(105)77(125)95-46)27-86-19-9-8-13-45(81(129)130)92-79(127)61-37(4)134-31-43(83)66(114)90-36(3)65(113)93-50(25-58(85)109)69(117)99-53(74(122)101-55)32-133-33-54(76(124)104-63(64(112)82(131)132)78(126)88-28-59(110)91-49(24-57(84)108)71(119)103-61)100-73(121)52(30-106)98-68(116)48(96-80(62)128)23-40-26-87-44-12-7-6-11-42(40)44/h6-7,11-12,15-18,26,35-38,43,45-56,61-64,86-87,106-107,112H,8-10,13-14,19-25,27-34,83H2,1-5H3,(H2,84,108)(H2,85,109)(H,88,126)(H,89,115)(H,90,114)(H,91,110)(H,92,127)(H,93,113)(H,94,120)(H,95,125)(H,96,128)(H,97,123)(H,98,116)(H,99,117)(H,100,121)(H,101,122)(H,102,118)(H,103,119)(H,104,124)(H,129,130)(H,131,132)/t36-,37-,38-,43-,45-,46-,47-,48-,49-,50-,51-,52-,53+,54-,55-,56-,61+,62+,63-,64+/m0/s1

InChI Key

KRKLISUEFJLJGP-RSISPAPISA-N

SMILES

CC1C2C(=NC(C(=NC(C(=NC3CSCC4C(=NC(CS1)C(=NC(CNCCCCC(N=C(C(C(SCC(C(=NC(C(=NC(C(=N4)O)CC(=N)O)O)C)O)N)C)N=C(C(N=C(CN=C(C(N=C3O)C(C(=O)O)O)O)O)CC(=N)O)O)O)C(=O)O)C(=NC(C(=NCC(=O)N5CCCC5C(=NC(C(=N2)O)CC(C)C)O)O)CC6=CC=C(C=C6)O)O)O)O)O)CO)O)CC7=CNC8=CC=CC=C87)O

Synonyms

duramycin C

Origin of Product

United States

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